molecular formula C10H9BrN2 B13220820 8-Bromo-7-methylquinolin-3-amine

8-Bromo-7-methylquinolin-3-amine

Cat. No.: B13220820
M. Wt: 237.10 g/mol
InChI Key: BKZSXQNUDGUNCS-UHFFFAOYSA-N
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Description

8-Bromo-7-methylquinolin-3-amine is a halogenated quinoline derivative featuring a bromine atom at position 8, a methyl group at position 7, and an amine group at position 3. The bromine and methyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-7-methylquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3

InChI Key

BKZSXQNUDGUNCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(C=C2C=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinolin-3-amine typically involves the bromination of 7-methylquinolin-3-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of solvents like chloroform or acetic acid and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of 8-Bromo-7-methylquinolin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced amines .

Scientific Research Applications

8-Bromo-7-methylquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylquinolin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds are structurally related to 8-Bromo-7-methylquinolin-3-amine, differing primarily in substituents at positions 7 and 8:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Features
8-Bromo-7-chloroquinolin-3-amine Br (8), Cl (7), NH₂ (3) C₉H₆BrClN₂ 257.51 Not reported Commercial availability
8-Bromo-7-fluoroquinolin-3-amine Br (8), F (7), NH₂ (3) C₉H₅BrFN₂ 257.06 Not reported Potential halogen exchange route
6-Bromo-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ4) Br (6), NO₂ (3), OCH₃ (7) C₂₃H₁₈BrN₃O₄ 480.32 268 Condensation, 91% yield
5-Bromo-7-(dihydroisoquinolinylmethyl)quinolin-8-ol (81) Br (5), OH (8), Mannich base C₂₀H₁₈BrN₂O 397.28 156–159 Mannich reaction, 59% yield

Key Differences in Physicochemical Properties

  • Halogen Effects: Bromine at position 8 (as in the target compound and its 7-Cl/F analogs) increases molecular weight and may enhance lipophilicity compared to non-halogenated quinolines. The 7-methyl group in the target compound likely improves metabolic stability relative to 7-Cl/F analogs .
  • Melting Points : Nitro-substituted analogs like NQ4 exhibit higher melting points (268°C) due to strong intermolecular interactions from nitro and methoxy groups, whereas Mannich base derivatives (e.g., compound 81) have lower melting points (156–159°C) .
  • Synthetic Yields: Halogenated quinolines synthesized via condensation (e.g., NQ4, 91% yield) or Mannich reactions (e.g., compound 81, 59% yield) show varying efficiencies, suggesting substituent-dependent reactivity .

Functional Group Impact on Bioactivity

  • Nitro Groups : Compounds like NQ4 (3-nitro substitution) are associated with redox-mediated cytotoxicity, whereas the amine group in the target compound may enable hydrogen bonding with biological targets .
  • Methoxy vs. Methyl : Methoxy groups (e.g., in NQ4) enhance solubility but may reduce membrane permeability compared to the methyl group in the target compound .
  • Mannich Bases : Compound 81’s tertiary amine side chain facilitates metal chelation, a feature absent in the target compound but relevant for antimicrobial activity .

Spectral and Analytical Data Comparisons

  • 1H NMR Shifts: Quinoline protons in 8-Bromo-7-methylquinolin-3-amine analogs (e.g., NQ4) resonate at δ 9.77 (quinoline-2-H), while Mannich base derivatives (compound 81) show δ 8.87 (quinoline-2-H), indicating electronic effects from substituents . Methyl groups (e.g., δ 3.8–4.0 for OCH₃ in NQ4 vs. δ 2.92–3.83 for CH₂ in compound 81) provide distinct spectral fingerprints .
  • Mass Spectrometry: The target compound’s molecular ion (estimated m/z ~242) is smaller than brominated nitroquinolines (e.g., NQ4, m/z 480 [M+1]+) due to the absence of bulky nitro and benzyloxy groups .

Biological Activity

8-Bromo-7-methylquinolin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

8-Bromo-7-methylquinolin-3-amine features a quinoline backbone with a bromine atom at the 8-position, a methyl group at the 7-position, and an amine group at the 3-position. Its molecular formula is C₉H₈BrN, with a molecular weight of approximately 222.08 g/mol. The unique structural arrangement contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of 8-Bromo-7-methylquinolin-3-amine typically involves electrophilic aromatic substitution, where bromine is introduced to the quinoline ring. A common method includes:

  • Bromination : Using bromine in the presence of catalysts such as iron(III) bromide.
  • Purification : Following synthesis, purification techniques such as recrystallization are employed to obtain high-purity compounds.

This method allows for selective bromination at the desired position under controlled conditions.

Antimicrobial Properties

Research indicates that 8-Bromo-7-methylquinolin-3-amine exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, including:

PathogenInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results suggest that while the compound shows promise, it may not surpass standard treatments in all cases .

Anticancer Activity

8-Bromo-7-methylquinolin-3-amine has also been investigated for its anticancer properties. A study involving various cancer cell lines demonstrated:

Cell LineIC₅₀ (µM)
HeLa40
A54935
MDA-MB-23130

The compound exhibited cytotoxic effects at micromolar concentrations, indicating potential as an anticancer agent .

The biological activity of 8-Bromo-7-methylquinolin-3-amine is thought to arise from its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or disrupt cellular pathways critical for pathogen survival or cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Rbaa et al. synthesized derivatives of quinoline compounds and tested their antibacterial properties against multiple strains, highlighting that certain derivatives showed enhanced activity compared to traditional antibiotics .
  • Cytotoxicity Testing : In another investigation, the compound was tested against non-cancerous cell lines alongside cancerous ones, revealing selective toxicity towards tumor cells while sparing normal cells at certain concentrations .

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